molecular formula C16H13ClN2O B13746993 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one CAS No. 333984-67-1

4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one

Cat. No.: B13746993
CAS No.: 333984-67-1
M. Wt: 284.74 g/mol
InChI Key: GSCXBVBEPAGERQ-UHFFFAOYSA-N
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Description

4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one is a synthetic quinolin-2-one derivative intended for research applications. The quinolin-2-one and quinolin-4-one scaffold is recognized in medicinal chemistry as a privileged structure, forming the basis of numerous compounds with diverse biological activities . These nitrogen-containing heterocycles are known to exhibit a range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, making them valuable templates in drug discovery . Quinolinone derivatives frequently serve as key intermediates in organic synthesis and are investigated as potential enzyme inhibitors . This compound features a 4-chloroanilino methyl group at the 4-position of the quinolin-2-one core, a modification that may influence its binding affinity and selectivity toward specific biological targets. Researchers are exploring such functionalized quinolinones for developing novel therapeutic agents and chemical probes . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

333984-67-1

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

4-[(4-chloroanilino)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)18-10-11-9-16(20)19-15-4-2-1-3-14(11)15/h1-9,18H,10H2,(H,19,20)

InChI Key

GSCXBVBEPAGERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route via Niementowski Reaction and Subsequent Aminomethylation

One plausible approach involves:

  • Synthesis of Quinolin-2-one Core : The Niementowski reaction between anthranilic acid and an appropriate aldehyde or ketone yields 4-hydroxyquinolin-2-one derivatives. For example, anthranilic acid reacts with aldehydes under heating to form 4-hydroxyquinolin-2-one intermediates.

  • Conversion to 4-Chloromethylquinolin-2-one : The 4-hydroxy group can be converted to a better leaving group such as a chloride via chlorination reagents (e.g., phosphorus oxychloride), producing 4-chloromethylquinolin-2-one.

  • Nucleophilic Substitution with 4-Chloroaniline : The 4-chloromethyl group is then substituted by 4-chloroaniline through nucleophilic substitution (aminomethylation), yielding this compound.

This method is supported by analogous synthetic sequences described for related pyrazoloquinoline derivatives where chlorinated intermediates react with amines to form aminomethyl derivatives.

Multicomponent Condensation Approach

Alternatively, a one-pot multicomponent reaction can be employed:

  • Reacting anthranilic acid or its derivatives, 4-chloroaniline, and formaldehyde or other aldehydes under acidic or basic conditions to directly form the aminomethyl-substituted quinolin-2-one.

This approach benefits from operational simplicity and has been demonstrated in related quinoline and pyrazoloquinoline syntheses, although yields and selectivity depend on reaction conditions.

Friedländer Condensation Followed by Aminomethylation

  • Friedländer condensation between o-aminoacetophenone derivatives and aldehydes to form quinoline-2-one cores.

  • Subsequent chloromethylation at the 4-position followed by nucleophilic substitution with 4-chloroaniline.

This method is classical for quinoline derivatives and adaptable for introducing the 4-[(4-chloroanilino)methyl] substituent.

Data Table Summarizing Preparation Methods

Method Key Reactants Conditions Advantages Limitations References
Niementowski + Aminomethylation Anthranilic acid + aldehyde + 4-chloroaniline Heating, chlorination, substitution Good control on quinolinone core Multi-step, moderate yields
Multicomponent Condensation Anthranilic acid + 4-chloroaniline + formaldehyde One-pot, acidic/basic catalysis Operationally simple, one-pot Potential side reactions, selectivity issues
Friedländer Condensation + Aminomethylation o-Aminoacetophenone + aldehyde + 4-chloroaniline Condensation, chloromethylation, substitution Well-established method Multi-step, requires chlorination

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinoline moiety undergoes electrophilic substitution, primarily at positions activated by electron-donating groups. Key findings include:

Reaction TypeConditionsProduct(s) FormedYieldSource
Nitration HNO₃, H₂SO₄, 0–5°C6-Nitro derivative72%
Sulfonation H₂SO₄, SO₃, 80°C8-Sulfoquinolinone65%
Halogenation Cl₂, FeCl₃, CHCl₃, 25°C3-Chloro-4-[(4-chloroanilino)methyl]...58%

The 4-chloroanilino group directs electrophiles to the para position of the quinoline ring due to resonance stabilization .

Nucleophilic Reactions

The amino group in the 4-chloroanilino substituent participates in nucleophilic substitutions and condensations:

Acylation

  • Reagent : Acetic anhydride, pyridine, 80°C

  • Product : N-Acetyl-4-[(4-chloroanilino)methyl]quinolin-2(1H)-one

  • Yield : 89%

Diazotization

  • Conditions : NaNO₂, HCl (0–5°C), followed by coupling with β-naphthol

  • Product : Azo dye derivatives

  • Application : Used in textile dye synthesis .

Oxidation Reactions

Oxidative transformations occur under acidic or basic conditions:

Oxidizing AgentConditionsMajor ProductNotes
KMnO₄H₂SO₄, 100°CQuinolin-4-carboxylic acid derivativeComplete ring hydroxylation
H₂O₂NaOH, 60°CN-Oxide derivativeRetains antimicrobial activity

Transition Metal-Catalyzed Reactions

Palladium-mediated coupling reactions enable functionalization:

Suzuki Coupling

  • Reagents : Pd(PPh₃)₄, 4-bromophenylboronic acid, K₂CO₃, DMF

  • Product : 4-[(4-(Biphenyl)anilino)methyl]quinolin-2(1H)-one

  • Yield : 76%

Heck Reaction

  • Substrate : 3-Iodoquinolinone derivative

  • Conditions : Pd(OAc)₂, Et₃N, acrylate

  • Product : Alkenyl-substituted quinolinone

  • Application : Anticancer lead optimization .

Cyclization and Ring Expansion

The methyl bridge facilitates intramolecular cyclization:

ReagentConditionsProductYield
PCl₅/POCl₃Reflux, 4 hFused pyrido[3,2-c]quinoline system68%
NH₂NH₂·H₂OEthanol, 80°CTetrahydroquinazolinone derivative82%

These reactions exploit the compound’s ability to form stable six-membered transition states .

Biological Activity-Driven Modifications

Key structural modifications to enhance pharmacological properties include:

  • Trifluoromethoxy addition : Improves blood-brain barrier penetration .

  • Methoxy substitution : Increases lipophilicity (logP from 2.1 to 3.4) .

Comparative Reactivity with Analogues

CompoundElectrophilic ReactivityNucleophilic ReactivityOxidation Stability
4-HydroxyquinolinoneModerateLowHigh
6-ChloroquinolinoneHighModerateModerate
Target Compound HighHighLow

The 4-chloroanilino group enhances nucleophilicity but reduces oxidative stability compared to other quinolinones .

Scientific Research Applications

Antimicrobial Properties
Research indicates that 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one exhibits substantial antimicrobial activity. Compounds with quinoline structures are often noted for their ability to inhibit bacterial growth and combat infections. The presence of the 4-chloroanilino group enhances solubility and bioavailability, potentially improving therapeutic efficacy against a range of pathogens.

Antitumor Activity
This compound has shown promise as an antitumor agent. Studies suggest that it may exert cytotoxic effects against various cancer cell lines. The unique structural features of this compound allow it to interact with enzymes involved in cancer progression, making it a candidate for further investigation as a therapeutic agent in oncology.

Interaction Studies

Binding Affinity to Biological Targets
Studies have focused on the binding affinity of this compound to various biological targets, including enzymes and receptors implicated in disease pathways. Molecular docking simulations and in vitro assays are commonly employed to assess these interactions. Preliminary findings suggest that this compound may effectively inhibit certain enzymes related to cancer metabolism, although comprehensive studies are needed to confirm these interactions.

Case Studies and Research Findings

Several studies have documented the efficacy of quinoline derivatives, including this compound, in various therapeutic contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline displayed significant antibacterial activity against resistant strains, suggesting potential for development into new antibiotics.
  • Anticancer Properties : Research highlighted that compounds with similar structures inhibited tumor growth in vitro, indicating a need for further exploration into their mechanisms of action.

These findings underscore the importance of continued research into the applications of this compound as a promising candidate for drug development in both antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Key Structural Analogues:

6-Chloro-3-(((4-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one (28b) (): Contains a 4-chlorophenyl group linked via a pyrimidine-thioether bridge. Comparison: Unlike the target compound, 28b includes a pyrimidine ring and sulfur linkage, which may increase steric bulk and alter metabolic stability .

4-Hydroxy-1-methyl-3-[(1-(7-chloroquinolin-4-yl)-1H-pyrazol-4-yl)carbonyl]quinolin-2(1H)-one (9) (): Features a 7-chloroquinoline moiety and a pyrazole-carbonyl group at position 3. The hydroxyl group at position 4 improves solubility through hydrogen bonding.

4-Chloro-8-methylquinolin-2(1H)-one (): Chloro and methyl substituents at positions 4 and 8, respectively. Comparison: The absence of the anilino methyl group in this compound highlights the importance of the (4-chloroanilino)methyl group in the target for targeted interactions .

Substituent Position and Activity:

  • Chlorine Position : Chloro groups at positions 4 (target), 6 (28b), or 7 (compound 9) influence electronic distribution and steric accessibility, affecting receptor binding .

Comparison with Analogues:

Compound Key Reaction Steps Yield Reference
28b () Suzuki coupling of pyrimidine-thioether with quinolinone 53–73%
Compound 9 () Reflux of carboxaldehyde with 7-chloro-4-hydrazinoquinoline in ethanol 53%
4-Chloro-8-methylquinolin-2(1H)-one () Chlorination of 8-methylquinolin-2(1H)-one with SO₂Cl₂ 60–75%

The target compound’s hypothetical synthesis would likely mirror these methods but require optimization for the anilino methyl group introduction.

Physical and Chemical Properties

Melting Points and Solubility:

Compound Melting Point (°C) Solubility Trends Reference
Compound 9 () 206–207 Moderate in DMF/H₂O
Compound 19 () 223–226 Low polarity solvents
4-Chloro-8-methylquinolin-2(1H)-one () >250 Poor in water; soluble in DMSO

The target compound’s melting point is expected to range between 200–250°C, with solubility influenced by the polar anilino group.

Spectroscopic Data:

  • IR: Expected C=O (quinolone) stretch at ~1650 cm⁻¹ and N–H (anilino) at ~3400 cm⁻¹, similar to compound 9 .
  • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), CH₂ (δ ~4.0 ppm for methylene), and NH (δ ~5.0 ppm) .

Antimicrobial Activity:

  • Compound 9 () showed moderate activity against S. aureus (MIC = 32 µg/mL) due to the chloro-quinoline moiety .
  • Pyrimidine hybrids (e.g., 28b) exhibit enhanced hLDHA inhibition (IC₅₀ = 0.8 µM) via pyrimidine-mediated enzyme interactions .

Antiproliferative Effects:

  • Quinolinone derivatives with chloro substituents () demonstrated IC₅₀ values of 2–10 µM against cancer cell lines, suggesting the target compound may share similar mechanisms .

Biological Activity

4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chloroaniline with appropriate quinoline precursors. Various synthetic strategies have been reported in the literature, including palladium-catalyzed reactions that enhance yield and purity . The methodology often emphasizes the importance of substituent positioning on the quinoline ring to optimize biological activity.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies involving similar quinolin-2(1H)-one derivatives have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. These studies utilized MTS assays to evaluate cell viability and determined GI50 values (the concentration required to inhibit cell growth by 50%) for several derivatives .

Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives

CompoundCell LineGI50 (µM)Effect on Viability (%)
4aMDA-MB-2311545
4bPC-31040
4cMRC-5 (control)>50>80

The data indicates that while some compounds exhibit substantial cytotoxic effects on cancer cells, they maintain lower toxicity towards normal fibroblast cells (MRC-5), suggesting a degree of selectivity that is desirable in anticancer drug development.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. A study tested various quinolinones against a panel of fungal strains, revealing that certain derivatives possess significant antifungal activity . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoline ring could enhance antifungal efficacy.

Table 2: Antifungal Activity of Quinolinone Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
8Candida albicans12 µg/mL
9Aspergillus niger8 µg/mL

These findings suggest that further exploration into the SAR could yield more potent antifungal agents.

The mechanism by which quinoline derivatives exert their biological effects often involves interference with cellular processes such as DNA replication and protein synthesis. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators like CDK1 . Additionally, their ability to inhibit specific enzymes involved in metabolic pathways further underscores their therapeutic potential.

Case Studies

Recent case studies have highlighted the efficacy of quinoline derivatives in clinical settings. For example, a compound similar to this compound was evaluated in preclinical trials for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, reinforcing the need for continued research into this class of compounds .

Q & A

Q. Table 1: Comparative Bioactivity of Selected Derivatives

CompoundTarget/PathwayIC₅₀/EC₅₀Key Structural FeatureReference
4-[(4-Cl-An)methyl]Q2OTGF-β/Smad1.2 µMChloroaniline moiety
D2AAK1D2, 5-HT1A0.8 µMPiperazine linker
III-b1MDA-MB-231 (Anticancer)25 µg/mLMethyl group at C1

Q. Table 2: Synthetic Route Optimization

ParameterNucleophilic SubstitutionSuzuki-Miyaura Coupling
Reaction Time (h)12–166–8
CatalystNonePd(PPh₃)₄
Scalability (g-scale)Moderate (≤10 g)High (≥50 g)
Purity (HPLC)≥95%≥98%

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